Icatibant (formerly known as HOE 140) is a decapeptide, a molecule composed of ten amino acids. [, ] It acts as a selective and competitive antagonist of the bradykinin B2 receptor. [, , ] This means it binds to the B2 receptor, preventing bradykinin, a peptide that causes blood vessels to dilate and become more permeable, from binding and exerting its effects. [, , , , , , ] In scientific research, icatibant is used as a tool to understand the role of bradykinin in various physiological and pathological processes, particularly those involving inflammation and vascular permeability. [, , , , , , , ]
Icatibant is classified as a bradykinin B2 receptor antagonist. It is derived from a sequence of amino acids that mimics the structure of bradykinin but acts to block its receptors rather than activate them. The compound's synthesis involves complex peptide chemistry, which allows for its specific action against the bradykinin pathway.
The synthesis of icatibant typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. The process can be broken down into several key steps:
The methods aim to reduce impurities and enhance yield, making the process more commercially viable .
Icatibant has a molecular formula of C_54H_80N_18O_11S and a molecular weight of approximately 1,178.5 g/mol. Its structure consists of a decapeptide chain with specific chiral centers that contribute to its biological activity. The compound exhibits optical isomerism due to these chiral centers, which are crucial for its interaction with the bradykinin receptors.
The three-dimensional conformation plays a vital role in its binding affinity and specificity towards the bradykinin B2 receptor, influencing its pharmacological effects .
Icatibant undergoes various chemical reactions during its synthesis:
These reactions must be carefully controlled to minimize side reactions and ensure high purity of the final product .
Icatibant exerts its therapeutic effects by selectively blocking bradykinin B2 receptors located on vascular endothelial cells. By inhibiting these receptors, icatibant prevents bradykinin-mediated vasodilation and increased vascular permeability, which are responsible for the swelling seen in hereditary angioedema attacks.
The binding affinity of icatibant to these receptors allows it to effectively mitigate acute symptoms within hours after administration, providing rapid relief during episodes .
The stability and solubility characteristics make icatibant suitable for parenteral administration .
Icatibant is primarily used in clinical settings for:
The drug's ability to target specific pathways makes it an important compound in both therapeutic applications and scientific research .
Icatibant is a competitive antagonist of the bradykinin B2 receptor (B2R), a G-protein-coupled receptor (GPCR) central to inflammatory responses. By binding to B2R with high specificity, icatibant blocks bradykinin-induced signaling, preventing vasodilation, vascular permeability, and edema formation. This mechanism is critical in hereditary angioedema (HAE), where C1-inhibitor deficiency leads to uncontrolled bradykinin production [1] [6]. Unlike endogenous bradykinin, icatibant’s synthetic structure resists degradation by kininases (e.g., angiotensin-converting enzyme), ensuring prolonged receptor blockade [5].
Table 1: Key Features of Icatibant’s B2R Antagonism
Parameter | Effect |
---|---|
Binding Affinity | Similar to bradykinin (Ki ≈ 1 nM) |
Receptor Specificity | 100-fold selective for B2R over B1R |
Degradation Resistance | Resistant to ACE, APP, and carboxypeptidases |
Functional Consequence | Inhibition of bradykinin-induced vasodilation and plasma extravasation |
Icatibant is a synthetic decapeptide (C₅₉H₈₉N₁₉O₁₃S) featuring five non-proteinogenic amino acids: D-Arg¹, Hyp³, Thi⁶, D-Tic⁸, and Oic⁹. This design confers protease resistance and optimizes receptor interaction [8] [10]. The D-Tic⁸-Oic⁹ motif mimics the C-terminal region of bradykinin, enabling high-affinity B2R binding. Molecular studies reveal that icatibant’s hydrophobic residues (e.g., Thi⁶, D-Tic⁸) anchor into B2R’s transmembrane domains, while charged residues (e.g., D-Arg¹) form salt bridges with extracellular loops, preventing receptor activation [6] [8].
In HAE, C1-inhibitor deficiency causes uncontrolled activation of the contact system, leading to excessive bradykinin release. Icatibant’s rapid binding to B2R (onset: ≤30 minutes) competitively displaces bradykinin, reversing edema. Clinical trials demonstrate:
Table 2: Clinical Efficacy in HAE Attacks (FAST-3 Trial Data) [2]
Symptom Type | Median Time to 50% Reduction (Hours) | Median Time to Near-Complete Relief (Hours) |
---|---|---|
Cutaneous/Abdominal | Icatibant: 2.0 vs. Placebo: 19.8 | Icatibant: 8.0 vs. Placebo: 36.0 |
Laryngeal | Icatibant: 2.5 vs. Placebo: 3.2 | Icatibant: 6.0 vs. Placebo: >48 |
Icatibant indirectly modulates the kallikrein-kinin system (KKS) by interrupting bradykinin’s feedback loops. Key interactions include:
Figure: Icatibant’s Impact on KKS Signaling
Contact System → FXII → Kallikrein → Kininogen → Bradykinin → B2R → [Edema] ↑ | Icatibant → [Blockade]
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0